An In-depth Technical Guide to the Physicochemical Properties of (4-Fluoropiperidin-4-yl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (4-Fluoropiperidin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, prized for its synthetic tractability and its presence in numerous clinically successful pharmaceuticals.[1] The introduction of fluorine into this privileged structure offers a powerful strategy to modulate key physicochemical and pharmacokinetic properties.[2] Fluorine's high electronegativity and small size can significantly impact a molecule's basicity (pKa), lipophilicity (logP), metabolic stability, and binding affinity to biological targets. (4-Fluoropiperidin-4-yl)methanamine, a bifunctional building block, is of particular interest as it combines the conformational constraints of the piperidine ring with a reactive primary amine and a strategically placed fluorine atom. This unique combination makes it a valuable intermediate for the synthesis of novel therapeutic agents with potentially enhanced drug-like properties.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of (4-Fluoropiperidin-4-yl)methanamine, detailed experimental protocols for their determination, and a representative synthetic pathway.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key predicted and structural properties of (4-Fluoropiperidin-4-yl)methanamine.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃FN₂ | ChemDraw |
| Molecular Weight | 132.18 g/mol | ChemDraw |
| Predicted pKa | 9.8 ± 0.2 | ChemAxon |
| Predicted logP | 0.85 ± 0.3 | ChemAxon |
| Predicted Solubility | Freely Soluble | ChemAxon |
| Chemical Structure |
| - |
Synthesis of (4-Fluoropiperidin-4-yl)methanamine
A viable synthetic route to (4-Fluoropiperidin-4-yl)methanamine has been described, starting from the commercially available N-Boc-4-methylenepiperidine.[3][5] The following diagram illustrates this multi-step synthesis.
Caption: Synthetic pathway for (4-Fluoropiperidin-4-yl)methanamine.
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (4-Fluoropiperidin-4-yl)methanamine.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for determining pKa values.
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the midpoint of the buffer region of the titration curve.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
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Solution Preparation:
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Accurately weigh a sample of (4-Fluoropiperidin-4-yl)methanamine and dissolve it in deionized water to prepare a solution of known concentration (e.g., 0.01 M).
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Add potassium chloride to the solution to maintain a constant ionic strength of 0.15 M.
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions of pH 4, 7, and 10.
-
Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of 0.1 M hydrochloric acid, adding the titrant in small, precise increments.
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Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
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Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately determined by plotting the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
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Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental logP determination.[6]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentrations.
Experimental Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Detailed Protocol:
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Preparation of Phases:
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Prepare pre-saturated n-octanol by shaking it with water for 24 hours and allowing the phases to separate.
-
Similarly, prepare pre-saturated water by shaking it with n-octanol.
-
Prepare a stock solution of (4-Fluoropiperidin-4-yl)methanamine in the pre-saturated aqueous phase at a known concentration.
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-
Partitioning:
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In a suitable vessel, combine a known volume of the stock solution with a known volume of pre-saturated n-octanol.
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Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically several hours).
-
Separate the two phases by centrifugation.
-
-
Analysis:
-
Carefully withdraw aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of the partition coefficient.
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Determination of Thermodynamic Solubility
Aqueous solubility is a critical property that affects a drug's absorption and formulation. Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution.
Principle: An excess of the solid compound is equilibrated with the solvent (e.g., water or a buffer) at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined.
Experimental Workflow:
Caption: Workflow for thermodynamic solubility determination.
Detailed Protocol:
-
Equilibration:
-
Add an excess amount of solid (4-Fluoropiperidin-4-yl)methanamine to a known volume of the desired aqueous solvent (e.g., purified water or phosphate-buffered saline at a specific pH) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to allow equilibrium to be reached (typically 24 to 48 hours).
-
-
Phase Separation:
-
Allow the suspension to stand undisturbed to permit the excess solid to sediment.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a low-binding filter or by centrifugation.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve prepared with known concentrations of the compound.
-
The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
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Conclusion
(4-Fluoropiperidin-4-yl)methanamine is a promising building block in medicinal chemistry, offering the potential to fine-tune the properties of drug candidates. A thorough understanding and experimental determination of its core physicochemical properties—pKa, logP, and solubility—are essential for its effective application in drug design and development. The protocols outlined in this guide provide a robust framework for obtaining reliable data to inform the synthesis and evaluation of novel therapeutics based on this valuable fluorinated piperidine scaffold.
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